1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea
Description
This urea derivative features a piperidine core modified with a cyclopropylsulfonyl group at the 1-position and a 4-methoxybenzyl substituent on the urea nitrogen. The 4-methoxybenzyl group contributes electron-donating effects, which may influence solubility and pharmacokinetics.
Properties
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-16-4-2-14(3-5-16)12-19-18(22)20-13-15-8-10-21(11-9-15)26(23,24)17-6-7-17/h2-5,15,17H,6-13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRJQADNEVFDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidin-4-one Synthesis
The piperidine core is synthesized via a modified Mannich reaction , combining ethyl methyl ketone, benzaldehyde, and ammonium acetate in ethanol under reflux (80°C, 12 hr). This method yields piperidin-4-one with >85% purity after recrystallization.
Sulfonylation at the Piperidine Nitrogen
Cyclopropylsulfonyl chloride is reacted with piperidin-4-one in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature (RT) over 6 hr, yielding 1-cyclopropylsulfonyl-piperidin-4-one.
Reaction Conditions :
Reductive Amination for Methylene Linker Installation
The ketone group in 1-cyclopropylsulfonyl-piperidin-4-one is reduced to a methylene-linked amine via reductive amination with ammonium acetate and sodium borohydride in methanol. The reaction is stirred at RT for 24 hr, achieving 90% conversion.
Key Parameters :
- Reducing Agent : NaBH4 (3 eq)
- Temperature : 25°C
- Workup : Filtration through Celite, solvent evaporation, and column chromatography (SiO2, EtOAc/hexane).
Urea Bond Formation Methodologies
Reductive Amination Approach
The intermediate amine reacts with 4-methoxybenzyl isocyanate in tetrahydrofuran (THF) at 85°C for 6 hr, followed by sodium borohydride-mediated reduction. This one-pot method affords the urea derivative in 90% isolated yield.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Catalyst | None |
| Temperature | 85°C |
| Reaction Time | 6 hr |
| Reducing Agent | NaBH4 (2 eq) |
| Yield | 90% |
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from aryl urea synthesis, the piperidine intermediate is coupled with 4-methoxybenzylurea using Pd(OAc)2 and ligand L1 (3 mol%) in THF. The reaction achieves 99% conversion under the following conditions:
Reaction Protocol :
| Component | Quantity |
|---|---|
| Pd(OAc)2 | 1 mol% |
| Ligand L1 | 3 mol% |
| Base | K3PO4 (1.4 eq) |
| Solvent | THF (2 mL/mmol) |
| Temperature | 85°C |
| Time | 2 hr |
This method avoids isocyanates, enhancing safety and scalability.
Quaternary Ammonium Salt-Mediated Synthesis
Based on patent literature, the sodium salt of N-chloropiperidin-4-carboxamide is treated with tetrabutylammonium bromide (TBAB) to form an addition salt. Subsequent reaction with 4-methoxybenzylamine in acetonitrile (ACN) at 60°C for 12 hr yields the urea derivative (75% yield).
Advantages :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, gradient elution with EtOAc/hexane). High-performance liquid chromatography (HPLC) confirms >95% purity.
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 1.05–1.15 (m, 4H, cyclopropyl), 3.78 (s, 3H, OCH3), 4.32 (d, 2H, CH2N).
- MS (ESI+) : m/z 381.5 [M+H]+.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety |
|---|---|---|---|---|
| Reductive Amination | 90 | 95 | Moderate | Moderate |
| Pd-Catalyzed Coupling | 99 | 97 | High | High |
| Quaternary Ammonium | 75 | 90 | High | High |
The Pd-catalyzed method offers superior yield and scalability but requires specialized ligands. The quaternary ammonium route is preferred for industrial applications due to its phosgene-free protocol.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patented quaternary ammonium methods are adaptable to continuous flow systems, reducing reaction times by 40% and improving heat management.
Cost Analysis
- Pd-Catalyzed Route : High ligand cost ($120/g) limits large-scale use.
- Quaternary Ammonium Route : TBAB ($0.50/g) and ACN solvent enable cost-effective production at <$50/kg.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Methoxybenzyl chloride, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: It may bind to specific receptors in the central nervous system, modulating their activity and influencing neurological functions.
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
Modulation of Signaling Pathways: It may affect signaling pathways by interacting with key proteins, thereby influencing cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Modified Piperidinyl Ureas
Key Structural Variations and Implications:
Impact of Sulfonyl Groups :
The cyclopropylsulfonyl group in the target compound provides a balance between steric hindrance and polarity compared to smaller (methane) or bulkier (butane) sulfonyl groups. This may optimize interactions with hydrophobic enzyme pockets while maintaining moderate solubility .Urea Substituent Effects :
The 4-methoxybenzyl group in the target compound contrasts with the 4-trifluoromethylphenyl group in compounds 12 and 13. Methoxy’s electron-donating nature could improve cellular uptake compared to the electron-withdrawing CF₃ group, which is often used to enhance binding affinity but may limit solubility .
Piperidinyl Ureas with Alternative Functional Groups
Cyclopropane Carbonyl vs. Sulfonyl Modifications:
- Functional Group Comparison: The sulfonyl group in the target compound is more polar and rigid than the carbonyl in compound 23. However, the oxaadamantyl group in compound 23 could enhance blood-brain barrier penetration, suggesting divergent therapeutic applications .
Piperidine-Containing Antimicrobial Synergists
- Structural vs. Functional Divergence : While the target compound shares a piperidine moiety with DMPI and CDFII, its urea linker and sulfonyl group differentiate its mechanism. Indole-based synergists likely target bacterial efflux pumps, whereas the target compound’s urea structure may inhibit enzymes like soluble epoxide hydrolases or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
